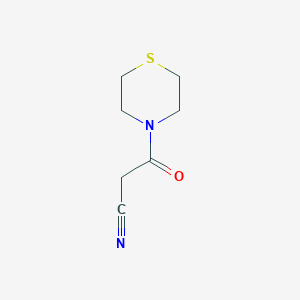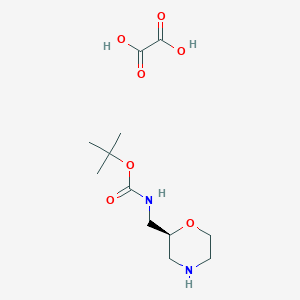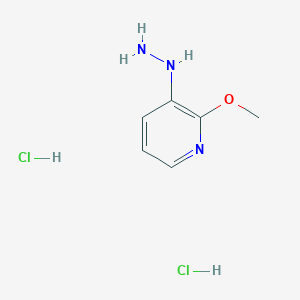![molecular formula C14H9Cl2F3O3S B3010267 2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride CAS No. 882747-72-0](/img/structure/B3010267.png)
2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro, methoxy, and trifluoromethyl group attached to a biphenyl structure, along with a sulfonoyl chloride functional group. These functional groups contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation of the biphenyl compound to introduce the sulfonoyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems .
Applications De Recherche Scientifique
2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride involves its interaction with specific molecular targets. The sulfonoyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzotrifluoride: Shares the trifluoromethyl and chloro groups but lacks the biphenyl and sulfonoyl chloride functionalities.
4-Chlorobenzotrifluoride: Similar to 2-Chlorobenzotrifluoride but with the chloro group in a different position.
Uniqueness
The uniqueness of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the sulfonoyl chloride group, in particular, allows for unique interactions with nucleophiles, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O3S/c1-22-12-5-2-8(6-13(12)23(16,20)21)10-4-3-9(7-11(10)15)14(17,18)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKWSJSVINPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010188.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)
![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)

![3-cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B3010196.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)


